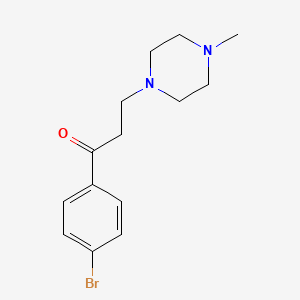
1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one is an organic compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a bromophenyl group and a methylpiperazine moiety connected by a propanone linker
準備方法
The synthesis of 1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Synthetic Route: The key steps include the formation of an intermediate imine, followed by reduction to yield the final product. The reaction may be conducted in solvents like ethanol or methanol to ensure proper solubility and reaction efficiency.
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
化学反応の分析
1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and temperature control to ensure selective and efficient transformations. Major products formed from these reactions include various substituted phenylpiperazines and their derivatives.
科学的研究の応用
1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as receptors and enzymes.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new therapeutic drugs.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism by which 1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include receptors, enzymes, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, leading to modulation of their activity and subsequent biological effects.
類似化合物との比較
1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one can be compared with other phenylpiperazine derivatives, such as:
1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one: Similar structure but with a fluorine atom instead of bromine.
1-(4-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)propan-1-one: Similar structure but with a methoxy group instead of bromine.
特性
分子式 |
C14H19BrN2O |
|---|---|
分子量 |
311.22 g/mol |
IUPAC名 |
1-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C14H19BrN2O/c1-16-8-10-17(11-9-16)7-6-14(18)12-2-4-13(15)5-3-12/h2-5H,6-11H2,1H3 |
InChIキー |
OYXWLBKAQMCDNI-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CCC(=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B12286624.png)

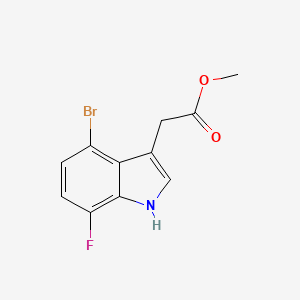
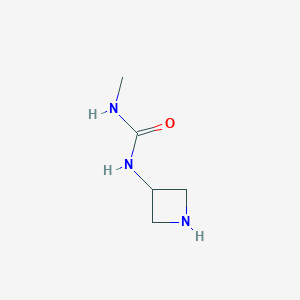

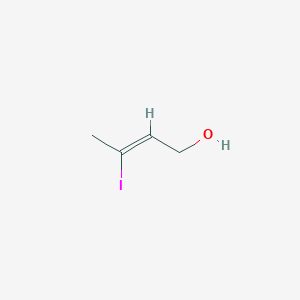

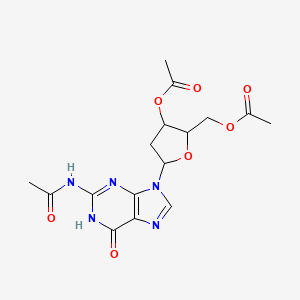
![N-[[(5S)-3-[4-[(2-Hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid Impurity)](/img/structure/B12286679.png)
![prop-2-enyl N-[9-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate](/img/structure/B12286683.png)

![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 7-methyl-](/img/structure/B12286688.png)


